Ethyl 5,5-dimethylhex-2-ynoate
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Overview
Description
Ethyl 5,5-dimethylhex-2-ynoate is an organic compound with the molecular formula C10H16O2. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dimethylhex-2-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion, which then reacts with the alkyl halide to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and bases are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5,5-dimethylhex-2-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 5,5-dimethylhex-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-butynoate
- Ethyl 3-butynoate
- Ethyl 4-butynoate
Uniqueness
Ethyl 5,5-dimethylhex-2-ynoate is unique due to its specific structure, which includes a triple bond and a dimethyl-substituted hexyl chain. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
922177-74-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 5,5-dimethylhex-2-ynoate |
InChI |
InChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5,8H2,1-4H3 |
InChI Key |
HIOVBPPISWDGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCC(C)(C)C |
Origin of Product |
United States |
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